3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Lipophilicity Drug Design ADME Prediction

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone (CAS 765281-64-9) is a synthetic thiosemicarbazone derivative with the molecular formula C₁₈H₂₁N₃O₃S and a molecular weight of 359.4 g/mol. It belongs to a class of compounds widely investigated for diverse biological activities, including anticancer, antifungal, and antimicrobial properties.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 765281-64-9
Cat. No. B12031285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
CAS765281-64-9
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H21N3O3S/c1-12-6-5-7-14(8-12)20-18(25)21-19-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11H,1-4H3,(H2,20,21,25)/b19-11+
InChIKeyIUOWECZPBYDSNS-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone (CAS 765281-64-9): Procurement-Relevant Physicochemical and Structural Profile


3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone (CAS 765281-64-9) is a synthetic thiosemicarbazone derivative with the molecular formula C₁₈H₂₁N₃O₃S and a molecular weight of 359.4 g/mol. [1] It belongs to a class of compounds widely investigated for diverse biological activities, including anticancer, antifungal, and antimicrobial properties. [2] The compound is characterized by a 3,4,5-trimethoxyphenyl ring system linked via an imine bond to an N-(3-methylphenyl)thiourea moiety. It is commercially available through major chemical suppliers for research and development purposes, where selection often hinges on specific physicochemical properties that influence downstream reactivity, solubility, and biological target engagement. [1]

Why Generic 'Thiosemicarbazone' Substitution is Scientifically Unsound for 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone


Simple in-class substitution is not viable because even minor variations to the N-aryl substituent on the thiosemicarbazone scaffold can drastically alter key physicochemical properties that dictate experimental outcomes. For instance, comparing the target compound with its N-(4-methoxyphenyl) analog reveals significant quantitative differences in computed lipophilicity (XLogP3: 3.4 vs. 3.0) and hydrogen bond acceptor count (5 vs. 6), which directly impact membrane permeability, solubility, and potential off-target binding. [REFS-1, REFS-2] Similarly, the broader thiosemicarbazone literature shows that substituent changes on the benzaldehyde ring can shift anticancer IC₅₀ values by several fold against the same cell lines, underscoring that potency and selectivity are highly sensitive to precise structural features. [3] These data points demonstrate that a general 'thiosemicarbazone' procurement specification is insufficient for reproducible research; the exact compound identity is critical.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone Against its Closest Analogs


Enhanced Computed Lipophilicity vs. N-(4-methoxyphenyl) Analog

The target compound demonstrates a measurably higher computed lipophilicity (XLogP3 = 3.4) compared to its close structural analog 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone (XLogP3 = 3.0). [REFS-1, REFS-2] This difference arises from the replacement of a 4-methoxy group on the N-phenyl ring with a 3-methyl group, which increases hydrophobic character.

Lipophilicity Drug Design ADME Prediction Physicochemical Property

Reduced Hydrogen Bond Acceptor Count Compared to the N-(4-Methoxyphenyl) Analog

The target compound possesses 5 hydrogen bond acceptor sites, one fewer than the N-(4-methoxyphenyl) analog which has 6. [REFS-1, REFS-2] This is a direct structural consequence of the 3-methyl versus 4-methoxy substitution, where the latter's ether oxygen provides an additional lone pair for hydrogen bonding.

Hydrogen Bonding Molecular Recognition Drug-Receptor Interaction Physicochemical Property

Differentiated Molecular Weight and Rotatable Bond Profile for PK/PD Optimization

The target compound exhibits a lower molecular weight (359.4 g/mol) and fewer rotatable bonds (6) compared to its N-(4-methoxyphenyl) analog (375.4 g/mol; 7 rotatable bonds). [REFS-1, REFS-2] This positions it more favorably within standard 'drug-likeness' filters, such as the Lipinski Rule of Five, where a molecular weight under 500 Da and a rotatable bond count ≤10 are desirable.

Molecular Weight Drug-likeness Rotatable Bonds Physicochemical Property

Antifungal Activity of the Parent 3,4,5-Trimethoxybenzaldehyde Thiosemicarbazone Scaffold Provides Baseline Activity for N-Substituted Derivatives

The parent compound, 3,4,5-trimethoxybenzaldehyde thiosemicarbazone (lacking the N-(3-methylphenyl) substituent), has demonstrated antifungal activity against Rhizopus, Aspergillus nidulance, Aspergillus flavus, Aspergillus niger, and Alternaria alternata, with thermodynamic parameters correlating physical properties to biological activity. [1] While direct antifungal data for the N-(3-methylphenyl) derivative is not publicly available, this core scaffold activity provides a crucial baseline, suggesting that the title compound may serve as an effective platform for antifungal lead development, where the N-aryl substituent can be rationally tuned for potency and selectivity.

Antifungal Structure-Activity Relationship Baseline Activity Biological Activity

Strategic Application Scenarios for 3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone Based on Differentiation Evidence


Lead-Like Starting Point for Oral Bioavailability Optimization

With a molecular weight of 359.4 g/mol, an XLogP3 of 3.4, and only 6 rotatable bonds, this compound falls well within the optimal property space for orally bioavailable drugs. [1] A medicinal chemistry team aiming to develop a new oral anticancer or anti-infective agent can prioritize this specific derivative over its N-(4-methoxyphenyl) analog, which is heavier and has a less favorable lipophilicity profile, to maximize the probability of achieving desired PK parameters.

Scaffold for Targeted Antifungal SAR Exploration

The confirmed antifungal activity of the parent 3,4,5-trimethoxybenzaldehyde thiosemicarbazone core against multiple fungal pathogens provides a strong rationale for using the title compound as a key intermediate in antifungal drug discovery. [2] The N-(3-methylphenyl) group is a precise modification that can be used to systematically probe the effect of lipophilic substitution on potency and spectrum of activity, with the parent scaffold's data serving as a direct experimental baseline.

Physicochemical Tool Compound for Membrane Permeability Studies

The quantified difference in lipophilicity (Δ = +0.4 logP) between this compound and its N-(4-methoxyphenyl) analog provides a valuable tool pair for investigating structure-permeability relationships in cell-based assays. [3] Researchers can procure both compounds to create a controlled comparative study that isolates the impact of the 3-methyl vs. 4-methoxy substitution on passive membrane diffusion, without the confounding influence of vastly different scaffolds.

Computational Chemistry Benchmark and Molecular Docking Study

The target compound's precisely defined computed descriptors (XLogP3, H-bond acceptors, exact mass) make it a suitable benchmark for validating computational ADME models and molecular docking workflows focused on thiosemicarbazone-based ligands. [3] Its moderate complexity, combined with the availability of clean reference data for close analogs, allows computational chemists to test the sensitivity of their in silico tools to subtle changes in N-aryl substitution.

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